N-(2-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Beschreibung
This compound belongs to the pyridazinone-carboxamide class, characterized by a 6-oxo-1,6-dihydropyridazine core substituted with a benzyl group (3-fluorophenyl) and a carboxamide-linked 2-chlorophenyl moiety. Its structure is optimized for protease inhibition, particularly against Trypanosoma cruzi proteasome targets, as inferred from related analogs . The 3-fluorobenzyl group enhances metabolic stability, while the 2-chlorophenyl substituent may improve target binding through hydrophobic interactions .
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-14-6-1-2-7-15(14)21-18(25)16-8-9-17(24)23(22-16)11-12-4-3-5-13(20)10-12/h1-10H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKSBVQTMFWBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClF NO
- Molecular Weight : 265.10 g/mol
- CAS Number : 142499-56-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on the effects of N-(2-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide on human cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against HeLa (cervical cancer) and A375 (melanoma) cells, showing IC values of 5 µM and 7 µM respectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a separate study, the compound's antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate efficacy as an antimicrobial agent.
Research Findings
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Cancer Therapy : The ability to induce apoptosis in tumor cells positions it as a promising candidate for further development in oncology.
- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Inflammation Regulation : The compound's effects on cytokine production indicate possible applications in managing inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the benzyl group, carboxamide-linked aryl rings, and pyridazine/pyridine core modifications. Below is a comparative analysis:
Pharmacological Activity
- Target Compound vs. Halogenated Analogs: The 3-fluorobenzyl group in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., 3-chlorobenzyl in CAS 339024-51-0) . However, trichlorinated analogs exhibit higher in vitro potency due to enhanced hydrophobic interactions with proteasome active sites .
- Methoxy-Substituted Analogs : Compounds with 3,5-dimethoxyphenyl (CAS 1040633-92-8) or 4-methoxybenzyl (Compound 19) groups show improved aqueous solubility but reduced membrane permeability, limiting their efficacy in cellular assays .
Q & A
Q. What steps validate conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
